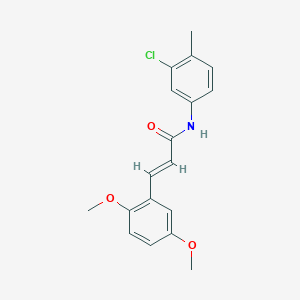

N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar acrylamide derivatives involves strategic chemical reactions that allow for the introduction of specific functional groups into the parent structure. For instance, the synthesis of acrylamide derivatives can be achieved through methods such as the reaction of acrylamide with chlorobenzene in the presence of pyridine, which allows for the introduction of aromatic groups into the acrylamide molecule (Wen, 2006). Other synthetic approaches include the polymerization of acrylamide monomers using free-radical techniques, which is a common method for synthesizing polyacrylamide derivatives with varying functional groups (Mohammed et al., 2020).

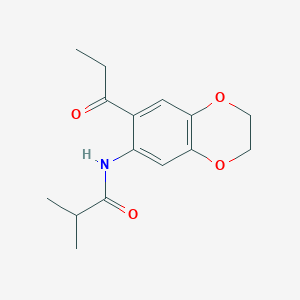

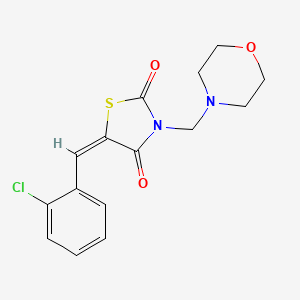

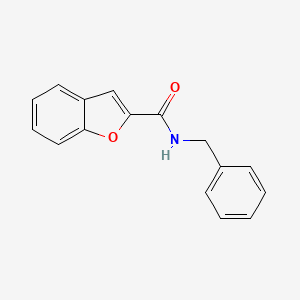

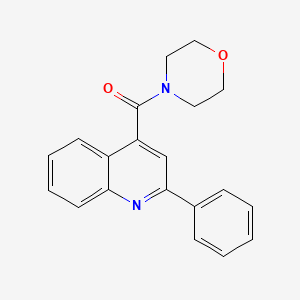

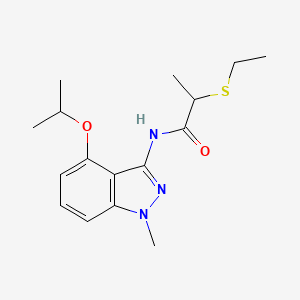

Molecular Structure Analysis

Molecular structure analysis of acrylamide derivatives, including N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, involves determining the crystal structures of these compounds. For related compounds, X-ray crystallography has been used to elucidate the molecular structures, revealing details about the spatial arrangement of atoms and the presence of isomeric forms (Shinkre et al., 2008). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, which significantly alters their properties and applications. The polymerization of novel functional acrylamides can result in homopolymers and copolymers that exhibit unique physical and chemical characteristics suitable for specific applications (Ling et al., 1999). Additionally, the functional groups present in these molecules can participate in further chemical reactions, enabling the synthesis of more complex structures and the modification of existing polymers.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and the nature of their substituents. For example, the solubility of specific acrylamide derivatives in various solvents has been studied to facilitate their use in different industrial and research settings (Yao et al., 2010). These properties are essential for determining the conditions under which these compounds can be stored, handled, and applied in practical applications.

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, such as reactivity and stability, are crucial for its applications. Studies on related compounds have explored their reactivity in various chemical reactions, including polymerization and crosslinking, to produce materials with desirable properties (Huang et al., 2019). These analyses help in understanding how modifications to the acrylamide structure affect its behavior in chemical processes.

Eigenschaften

IUPAC Name |

(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-12-4-6-14(11-16(12)19)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIZAQNKAKRIQ-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)